molecular formula C20H22F14O5S B1505779 Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate CAS No. 36885-30-0

Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate

Cat. No.: B1505779
CAS No.: 36885-30-0
M. Wt: 696 g/mol
InChI Key: NGUAVMRFAYYOBZ-UHFFFAOYSA-L
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Description

Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate: is a complex organometallic compound featuring strontium bonded to a fluorinated organic ligand. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate typically involves the reaction of strontium salts with the corresponding fluorinated organic ligand under controlled conditions. The reaction is often carried out in anhydrous solvents to prevent hydrolysis and ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation states of strontium.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the strontium ion.

  • Substitution: : Substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used to substitute fluorine atoms.

Major Products Formed

  • Oxidation: : Formation of strontium oxides or peroxides.

  • Reduction: : Production of lower oxidation state strontium compounds.

  • Substitution: : Generation of strontium compounds with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a catalyst or reagent in organic synthesis.

  • Biology: : Employed in the study of biological systems and processes.

  • Medicine: : Potential use in drug delivery systems and imaging techniques.

  • Industry: : Utilized in materials science and manufacturing processes.

Mechanism of Action

The mechanism by which Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate: is unique due to its specific structural features and reactivity. Similar compounds include:

  • Strontium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)

  • 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione

These compounds share similarities in their fluorinated ligands but differ in their metal centers and overall molecular structures.

Properties

IUPAC Name

strontium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H11F7O2.H2O.Sr/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h2*4,18H,1-3H3;1H2;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUAVMRFAYYOBZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F14O5Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712364
Record name Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36885-30-0
Record name Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate
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Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate
Reactant of Route 3
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Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate
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Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate
Reactant of Route 5
Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate
Reactant of Route 6
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Strontium 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate hydrate

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